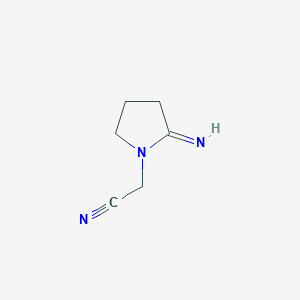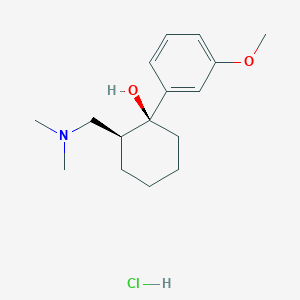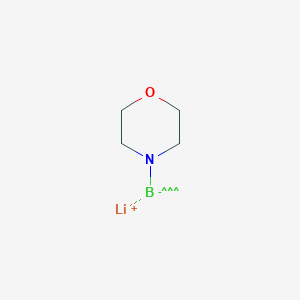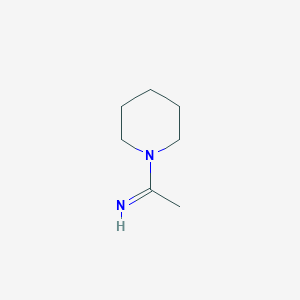
2-(2-Iminopyrrolidin-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Iminopyrrolidin-1-yl)acetonitrile is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is also known as IPAN and has been found to possess several interesting properties that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 2-(2-Iminopyrrolidin-1-yl)acetonitrile is not fully understood. However, it is believed that this compound acts as a reversible inhibitor of protein kinases. This inhibition can lead to the modulation of various signaling pathways that are involved in cellular processes such as cell growth and differentiation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(2-Iminopyrrolidin-1-yl)acetonitrile have been studied extensively. This compound has been found to possess several interesting properties that make it a valuable tool in various fields of study. For example, IPAN has been shown to inhibit the growth of various cancer cell lines and has been found to possess anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Iminopyrrolidin-1-yl)acetonitrile in lab experiments are numerous. This compound is relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of using IPAN is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions that could be explored in the study of 2-(2-Iminopyrrolidin-1-yl)acetonitrile. For example, further research could be done to elucidate the mechanism of action of this compound. Additionally, IPAN could be used as a building block in the synthesis of new bioactive molecules with potential applications in medicinal chemistry. Finally, more studies could be done to explore the potential of this compound as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 2-(2-Iminopyrrolidin-1-yl)acetonitrile involves the reaction of 2-pyrrolidinone with acetonitrile in the presence of a catalyst such as potassium tert-butoxide. This reaction leads to the formation of the desired product along with some by-products that can be easily removed through purification.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-(2-Iminopyrrolidin-1-yl)acetonitrile in scientific research are vast. This compound has been found to possess several interesting properties that make it a valuable tool in various fields of study. For example, IPAN has been used as a building block in the synthesis of various bioactive molecules such as inhibitors of protein kinases.
Eigenschaften
CAS-Nummer |
151602-27-6 |
|---|---|
Produktname |
2-(2-Iminopyrrolidin-1-yl)acetonitrile |
Molekularformel |
C6H9N3 |
Molekulargewicht |
123.16 g/mol |
IUPAC-Name |
2-(2-iminopyrrolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H9N3/c7-3-5-9-4-1-2-6(9)8/h8H,1-2,4-5H2 |
InChI-Schlüssel |
XBNNPSILSFYNEU-UHFFFAOYSA-N |
SMILES |
C1CC(=N)N(C1)CC#N |
Kanonische SMILES |
C1CC(=N)N(C1)CC#N |
Synonyme |
1-Pyrrolidineacetonitrile,2-imino-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)